
2,6-Ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Ditert-butyl-4-(hydroxymethyl)phenol: and 1,3,5-trimethylbenzene are two distinct organic compounds. 2,6-Ditert-butyl-4-(hydroxymethyl)phenol is a phenolic antioxidant known for its ability to inhibit lipid peroxidation .
准备方法
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Synthetic Routes: This compound can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst, followed by hydroxymethylation.
Industrial Production Methods: Industrially, it is produced by reacting 2,6-ditert-butylphenol with formaldehyde under basic conditions.
1,3,5-trimethylbenzene
化学反应分析
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation can be carried out using reagents like potassium permanganate or hydrogen peroxide.
Major Products: Oxidation typically yields quinones, while reduction can produce alcohols.
1,3,5-trimethylbenzene
Types of Reactions: It primarily undergoes electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: Halogenation yields halomethylbenzenes, nitration produces nitromethylbenzenes, and sulfonation results in sulfonic acids.
科学研究应用
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Chemistry: Used as an antioxidant in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential to inhibit lipid peroxidation in biological systems.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the stabilization of fuels and lubricants.
1,3,5-trimethylbenzene
作用机制
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Mechanism: Acts as a free radical scavenger, inhibiting lipid peroxidation by donating hydrogen atoms to free radicals.
Molecular Targets and Pathways: Targets include lipid radicals and reactive oxygen species.
1,3,5-trimethylbenzene
Mechanism: Primarily acts as a solvent, facilitating the dissolution of other substances.
Molecular Targets and Pathways: Does not have specific molecular targets or pathways due to its role as a solvent.
相似化合物的比较
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Similar Compounds: Butylated hydroxytoluene (BHT), 2,6-ditert-butylphenol.
Uniqueness: The presence of the hydroxymethyl group enhances its antioxidant properties compared to similar compounds.
1,3,5-trimethylbenzene
Similar Compounds: Toluene, xylene.
Uniqueness: The symmetrical arrangement of methyl groups provides unique chemical properties and reactivity.
属性
CAS 编号 |
68910-11-2 |
|---|---|
分子式 |
C24H36O2 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2.C9H12/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;1-7-4-8(2)6-9(3)5-7/h7-8,16-17H,9H2,1-6H3;4-6H,1-3H3 |
InChI 键 |
VKXCZYDZDXRGKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C)C.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



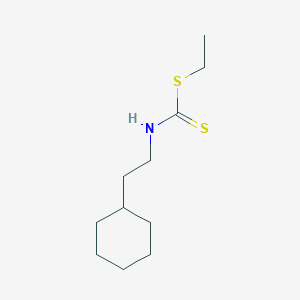
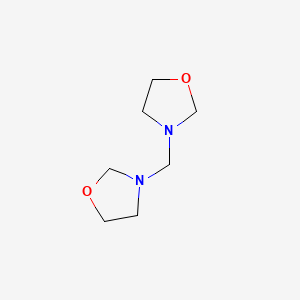

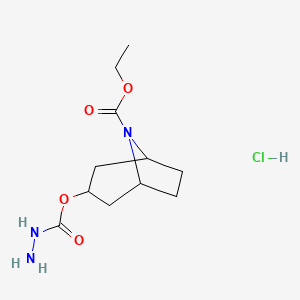
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

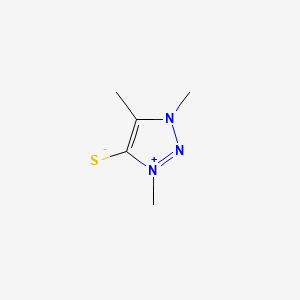
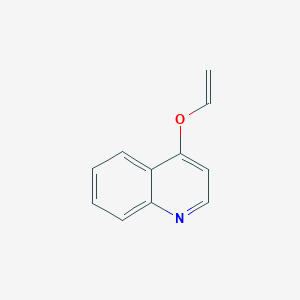

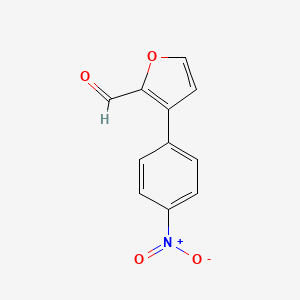
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)

